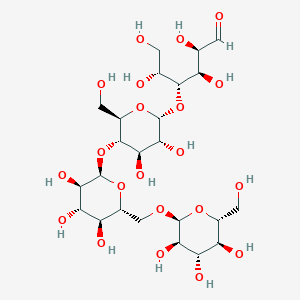

Tetraglucoside

Description

Conceptual Frameworks and Significance of Oligosaccharides in Biological Systems

Oligosaccharides are carbohydrate polymers composed of a small number, typically three to ten, of monosaccharide units linked by glycosidic bonds. creative-biolabs.comproprep.com These molecules are not merely energy sources but are fundamental to a vast array of biological processes, acting as key informational carriers. creative-biolabs.comucsd.edu Their functional diversity makes them essential for the development, growth, and survival of complex organisms. oup.com

One of the most critical functions of oligosaccharides is in cellular communication and recognition. creative-biolabs.comlongdom.org They are frequently found covalently attached to proteins to form glycoproteins or to lipids to form glycolipids, which are integral components of cell membranes. proprep.comlongdom.org In this capacity, the oligosaccharide portions, or glycans, extend from the cell surface and act as specific "signposts" or markers. creative-biolabs.com These markers are recognized by carbohydrate-binding proteins called lectins, mediating cell-cell adhesion, signaling, and differentiation. longdom.org This recognition is highly specific and is fundamental to processes such as immune responses, where interactions between selectins and oligosaccharides on white blood cells help guide them to sites of infection or injury. longdom.org

The specific structure of an oligosaccharide chain determines its function. For instance, the terminal oligosaccharide motifs on red blood cells define the ABO blood group antigens. creative-biolabs.com Furthermore, oligosaccharides play diverse roles that range from modulating protein function and stability to controlling the half-life of proteins and cells in circulation. ucsd.edu The same oligosaccharide sequence can even mediate different functions depending on its location within an organism or the organism's developmental stage. oup.com This complexity underscores their role in generating the functional diversity required for the development and differentiation of complex organisms and their interactions with the surrounding environment. ucsd.eduoup.com

Evolution of Research Methodologies in Glycoscience Relevant to Tetraglucosides

The study of tetraglucosides and other complex oligosaccharides has historically been challenging due to their structural complexity, including the variety of monosaccharide units, linkage types, and branching patterns. However, recent decades have seen a revolution in the methodologies used for their synthesis, purification, and characterization. nih.gov

Synthesis and Extraction: Biotechnological production, particularly enzymatic synthesis, has become a preferred method for obtaining oligosaccharides. nih.govresearchgate.net Unlike chemical methods, enzymatic hydrolysis uses enzymes like β-glucosidase to perform site-specific cleavage of larger polysaccharides or to catalyze transglycosylation reactions, where a sugar unit is transferred to an acceptor molecule. nih.govnih.govnih.gov This approach is lauded for its high specificity, which allows for the production of well-defined structures, mild reaction conditions, and environmental friendliness. nih.gov

Characterization and Structural Elucidation: Characterizing the precise structure of an oligosaccharide is crucial for understanding its function. Modern analytical techniques have provided researchers with powerful tools to achieve this. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate and purify complex mixtures of oligosaccharides. nih.gov Techniques such as porous graphitic carbon liquid chromatography have proven particularly effective in separating isomers. researchgate.net

Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are essential for determining the molecular weight and composition of oligosaccharides. nih.govresearchgate.net Novel MS fragmentation methods have further enhanced the ability to characterize structures, even for those present in low concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the complete structural elucidation of oligosaccharides. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments like COSY, TOCSY, and HSQC allow researchers to determine the sequence of monosaccharides, their anomeric configurations (α or β), and the specific carbons involved in the glycosidic linkages. mdpi.comresearchgate.netiosrjournals.org Advanced techniques, such as those measuring residual dipolar couplings (RDCs), can provide detailed insights into the three-dimensional conformation of these molecules in solution. nih.gov

These evolving methodologies have been indispensable in advancing the field of glycoscience, enabling detailed investigations into the structure and function of complex molecules like tetraglucosides.

| Methodology | Primary Purpose | Key Advantages | Limitations |

| Enzymatic Synthesis | Production of specific oligosaccharides | High specificity and yield; mild, environmentally friendly reaction conditions. nih.gov | Can be limited by enzyme availability and stability. |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of oligosaccharide mixtures | High resolution, especially for separating isomers. researchgate.netnih.gov | Requires reference standards for absolute identification. |

| Mass Spectrometry (MS) | Determination of molecular weight and composition | High sensitivity; allows for analysis of complex mixtures and low-concentration samples. nih.govresearchgate.net | Does not typically distinguish between isomers without specialized chromatography coupling. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural and conformational elucidation | Provides detailed information on atom connectivity, glycosidic linkages, and 3D structure in solution. mdpi.comnih.gov | Lower sensitivity compared to MS; can be challenging for very large or heterogeneous samples. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(29)11(31)20(7(30)2-26)44-24-19(39)16(36)21(9(4-28)42-24)45-23-18(38)15(35)13(33)10(43-23)5-40-22-17(37)14(34)12(32)8(3-27)41-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHYSDETIRMHM-CDGFVBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956619 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-16-7 | |

| Record name | 63-O-α-D-Glucosylmaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35175-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose tetrasaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Synthesis of Tetraglucosides

Elucidation of Natural Biosynthetic Routes

Natural tetraglucosides are assembled through sequential enzymatic reactions within biological systems. The elucidation of these pathways involves identifying the key enzymes, understanding their mechanisms, and analyzing the metabolic context in which they operate.

The biosynthesis of tetraglucosides is primarily orchestrated by glycosyltransferases (GTs), a superfamily of enzymes that catalyze the transfer of sugar moieties from an activated donor substrate to an acceptor molecule. frontiersin.orgwikipedia.org The assembly of a tetrasaccharide chain is a stepwise process, often involving several distinct GTs, each responsible for adding a specific sugar with a precise linkage.

In the biosynthesis of glycosaminoglycans, for example, a common tetrasaccharide linker (comprising glucuronic acid, galactose, galactose, and xylose) is meticulously assembled by four different Golgi-localized glycosyltransferases. oup.com Researchers have successfully expressed and purified these enzymes, such as XylT1, β4GalT7, β3GalT6, and GlcAT-1, to study their roles. oup.com Similarly, the assembly of the tetrasaccharide repeating unit of the Escherichia coli O77 O-antigen involves the sequential action of two mannosyltransferases, WbaD and WbaC, which have been characterized in vitro. nih.gov

In plants, specific UDP-glycosyltransferases (UGTs) are responsible for creating complex glycosides. For instance, the biosynthesis of the tetraglycoside polyphyllin II in Trillium tschonoskii involves the enzyme UGT738A3, which has been identified and characterized. biorxiv.org In Neisseria elongata, a unique tetrasaccharide is generated by the successive actions of several Pgl glycosyltransferases, including orthologues of PglB, PglC, PglD, and PglH, along with the newly characterized PglG, which was identified as a functional glycosyltransferase. asm.org The structural characterization of these enzymes, often through X-ray crystallography and NMR spectroscopy, is fundamental to understanding the molecular mechanisms behind the synthesis of these complex oligosaccharides. frontiersin.org

Table 1: Examples of Characterized Glycosyltransferases in Tetrasaccharide Assembly

| Enzyme/System | Organism | Function | Reference |

|---|---|---|---|

| XylT1, β4GalT7, β3GalT6, GlcAT-1 | Homo sapiens (human) | Stepwise assembly of the common glycosaminoglycan tetrasaccharide linker. | oup.com |

| WbaD, WbaC | Escherichia coli O77 | Sequential mannosyl transfer to form a tetrasaccharide repeating unit of the O-antigen. | nih.gov |

| PglB, C, D, H, G | Neisseria elongata | Successive glycosylation steps to form an O-linked tetrasaccharide. | asm.org |

Glycosyltransferases typically exhibit high specificity for both the donor and acceptor substrates, which ensures the precise construction of glycan structures. frontiersin.orgsigmaaldrich.com This specificity was once summarized by the "one enzyme–one linkage" concept, although subsequent research has shown that some GTs can accept analog donors or display a degree of acceptor promiscuity. sigmaaldrich.comsigmaaldrich.com The catalytic mechanism of Leloir glycosyltransferases, which use nucleotide sugars as donors, involves the transfer of the sugar moiety to the acceptor, a process that can either invert or retain the stereochemistry at the anomeric carbon. nih.govmdpi.com

Studies on the four glycosyltransferases that synthesize the glycosaminoglycan linker peptide revealed they could be used sequentially to produce the native tetrasaccharide linker on fluorescent peptides. oup.com The resulting tetrasaccharide peptides were then readily accepted as substrates by the subsequent enzyme, EXTL3, demonstrating the precise substrate recognition in the pathway. oup.com Similarly, the characterization of the E. coli O77 mannosyltransferases WbaD and WbaC confirmed their specific roles in forming Man(α1-3)GlcNAc and Man(α1-2)Man linkages, respectively, in a tandem reaction to build the tetrasaccharide. nih.gov

The substrate specificity of GTs can also be modulated. For example, the β(1→4)Galactosyltransferase (β(1→4)GalT) normally transfers galactose to N-acetyl-D-glucosamine (GlcNAc). However, when it forms a complex with α-lactalbumin, its acceptor specificity switches to D-glucose. sigmaaldrich.comnih.gov This high degree of regio- and stereoselectivity makes GTs powerful tools, as they can incorporate unprotected sugar precursors and avoid the need for complex chemical protecting groups. sigmaaldrich.com

The production of tetraglucosides in a biological system is dependent on the availability of activated sugar donors, most commonly nucleotide sugars like UDP-glucose. nih.govtum.de The synthesis of these precursors is integrated into the organism's central metabolism. Therefore, understanding the flow of metabolites, or metabolic flux, is essential for elucidating the complete biosynthetic pathway. creative-proteomics.com

Metabolic flux analysis (MFA), often using 13C-labeled substrates, is a powerful technique to quantify the carbon flow through various metabolic pathways. mdpi.complos.org This method can reveal how central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle, are regulated to supply the necessary precursors and energy (e.g., ATP and NADPH) for glycosylation. plos.orgfrontiersin.org For example, MFA has been used to show that overexpression of certain genes can enhance the flux through the PPP and TCA cycle, leading to increased production of glycosylated products by boosting the supply of precursors and cofactors. frontiersin.org Analysis of precursor metabolism helps identify potential bottlenecks in the biosynthetic pathway, which can be targeted through metabolic engineering to improve the yield of the desired tetraglucoside. frontiersin.org

Chemoenzymatic and Enzymatic Synthesis Strategies for Tetraglucosides

Beyond natural biosynthesis, tetraglucosides can be synthesized in vitro using enzymatic and chemoenzymatic approaches. These methods leverage the specificity of enzymes to overcome challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations. sigmaaldrich.comnih.gov

Glycosyltransferases are highly effective tools for the enzymatic synthesis of oligosaccharides due to their inherent regio- and stereospecificity, which leads to high yields of specific products. sigmaaldrich.comresearchgate.net In a process known as transglycosylation, GTs transfer a sugar moiety from a donor to an acceptor molecule. wikipedia.orgmdpi.com This approach is a cornerstone of chemoenzymatic synthesis, where chemical methods are combined with enzymatic reactions to produce complex glycans and glycoconjugates. nih.govnih.govescholarship.org

For instance, a chemoenzymatic strategy was used to create a glycopeptide containing a tetrasaccharide moiety by sequentially using α(2→3)sialyltransferase and α(2→3)-fucosyltransferase on a galactose-modified oligopeptide. sigmaaldrich.com The promiscuity of some bacterial glycosyltransferases has been exploited to build a universal tetrasaccharide core, which can then be extended to generate diverse, complex oligosaccharides. researchgate.net Multi-step one-pot multienzyme (MSOPME) systems have also been engineered for the efficient synthesis of complex glycosphingolipids, where multiple glycosyltransferases work in concert to build the glycan chain without isolating intermediates. escholarship.org Despite their utility, the high cost and limited availability of the required nucleotide sugar donors can be a constraint for large-scale production using GTs. nih.govresearchgate.net

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can also be used for their synthesis under specific conditions. nih.gov In a kinetically controlled approach known as transglycosylation, a glycosidase transfers a sugar from a donor to an acceptor other than water. mdpi.comfrontiersin.orgnih.gov This method offers an alternative to using glycosyltransferases, particularly because glycosidases are often more stable and readily available, and their donors can be simpler carbohydrates instead of expensive nucleotide sugars. chimia.chmdpi.com

However, glycosidase-catalyzed synthesis presents its own challenges. The reaction is a competition between the acceptor and water, and the newly formed product can also act as a substrate for hydrolysis by the same enzyme. mdpi.com This often leads to lower yields (typically 40-60% in optimal cases) and a mixture of products with different regioselectivities, which complicates purification. sigmaaldrich.commdpi.com For example, early attempts to synthesize α-Gal trisaccharides using glycosidase-catalyzed transglycosylation resulted in poor yields and regioselectivity. sigmaaldrich.com Cyclodextrin glucanotransferases (CGTases), a type of transglycosidase, have been used to produce various glucosides, including tetraglucosides, but they often generate a homologous series of products with varying degrees of polymerization, which requires further processing to isolate the desired compound. mdpi.comacs.orgresearchgate.net

Table 2: Comparison of Enzymatic Synthesis Strategies for Tetraglucosides

| Feature | Glycosyltransferase-Mediated Synthesis | Glycosidase-Catalyzed Synthesis |

|---|---|---|

| Enzyme Type | Glycosyltransferase (EC 2.4) | Glycosidase (EC 3.2) |

| Donor Substrate | Activated nucleotide sugars (e.g., UDP-glucose) | Simple, activated glycosides or oligosaccharides |

| Specificity | High regio- and stereospecificity | Often lower regioselectivity, can produce mixtures |

| Yield | Generally high | Moderate, limited by competing hydrolysis |

| Key Advantage | Produces a single, well-defined product structure. sigmaaldrich.com | Uses more stable enzymes and less expensive donors. chimia.ch |

| Key Limitation | High cost and limited availability of nucleotide donors. researchgate.net | Lower yields and potential for product mixtures. sigmaaldrich.com |

Enzyme Engineering and Directed Evolution for Enhanced this compound Synthesis

The primary goal of engineering glycosyltransferases—the enzymes that catalyze the formation of glycosidic bonds—is to control the precise addition of glucose units to an acceptor molecule. Directed evolution strategies can generate vast libraries of enzyme mutants, which are then screened for higher efficiency or altered product profiles. nih.gov Key techniques in generating this genetic diversity include:

Random Mutagenesis: Introducing random mutations across a gene, for example, through error-prone PCR.

Site-Directed Mutagenesis: Targeting specific amino acid residues for mutation, often based on structural information or homology modeling. A notable approach is Combinatorial Active-site Saturation Testing (CAST), which focuses on mutating residues in the enzyme's binding pocket to reshape it for new substrates or improved selectivity. mpg.de

Gene Shuffling: Recombining fragments of homologous genes to create chimeric enzymes with novel properties. nih.gov

A practical application of these principles can be observed in the production of steviol (B1681142) glycosides, where specific glucosylation steps are required to build molecules like Rebaudioside D and Rebaudioside M. In this context, this compound intermediates can be formed. Research has shown that mutations in UDP-glucosyltransferase (UGT) enzymes can significantly alter the product distribution. For instance, specific mutations in a UGT from Stevia rebaudiana were found to decrease the formation of a this compound byproduct while enhancing the yield of the desired Rebaudioside D and M. google.com This demonstrates the power of enzyme engineering to fine-tune glycosylation pathways and optimize the synthesis of specific glycosides.

The table below summarizes findings from engineering a UDP-glucosyltransferase, highlighting how specific mutations can alter product ratios, effectively reducing this compound byproducts.

Table 1: Examples of UDP-Glucosyltransferase Mutations and Their Effect on Steviol Glycoside Production Data derived from research on engineering UGTs for Rebaudioside D and M synthesis. google.com

| Original Enzyme | Mutation(s) | Host Organism | Key Finding |

| Wild Type UGT | None | E. coli | Baseline production with a certain level of this compound byproduct. |

| UGT Variant 1 | T146G | E. coli | Showed a significant increase in the ratio of Rebaudioside M to Rebaudioside D. |

| UGT Variant 2 | S283N | E. coli | Resulted in a 40-50 fold increase in the RebD/RebM ratio over wild type. |

| UGT Variant 3 | L257R | E. coli | Demonstrated higher Rebaudioside D production. |

| UGT Variant 4 | L257R, S389F | E. coli | The combination of mutations further enhanced Rebaudioside D production compared to the single L257R mutant. |

Design and Optimization of Bioreactors for this compound Production

The large-scale enzymatic synthesis of tetraglucosides necessitates the use of bioreactors, which provide a controlled environment for the biocatalytic process. The design and optimization of these reactors are critical for maximizing product yield, purity, and economic feasibility. uminho.pt Key criteria for bioreactor design include ensuring adequate mass and heat transfer, efficient mixing to facilitate enzyme-substrate interaction, and minimizing shear stress that could denature the enzyme. uminho.pt

Several bioreactor configurations are employed for oligosaccharide synthesis, with Stirred Tank Bioreactors (STBRs) and Membrane Bioreactors (MBRs) being the most common. uminho.pt

Stirred Tank Bioreactors (STBR): These are the conventional choice, utilizing mechanical agitation for mixing. While effective, the high energy consumption and potential for high shear stress are notable drawbacks. uminho.pt

Membrane Bioreactors (MBR): MBRs integrate the enzymatic reaction with a membrane separation process. This allows for the continuous removal of products and retention of the enzyme in the reactor, which can increase conversion rates, especially in product-inhibited reactions, and facilitate enzyme recycling. mdpi.com Studies on galacto-oligosaccharide (GOS) synthesis have shown that using an MBR can increase production by 60% compared to reactions without simultaneous product permeation. mdpi.com

Optimization of operational parameters is crucial for maximizing productivity. These parameters include temperature, pH, agitation speed, substrate concentration, and enzyme loading. uminho.ptk-state.edu For instance, in the production of fructo-oligosaccharides (FOS), optimal conditions in a bioreactor were found to be a temperature of 31°C and a pH of 6.2 to achieve maximum hydrolysis. nih.gov Similarly, for GOS synthesis in a ceramic membrane reactor, the highest yield was achieved with a high initial lactose (B1674315) concentration (30% w/w) and a transmembrane pressure of 2 bar. k-state.edu

The table below outlines key operational parameters and their optimized values for oligosaccharide synthesis in different bioreactor systems.

Table 2: Optimized Operational Parameters for Oligosaccharide Synthesis in Bioreactors Data compiled from studies on FOS and GOS production. mdpi.comuminho.ptk-state.edunih.gov

| Oligosaccharide | Bioreactor Type | Parameter | Optimized Value | Reference |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | Temperature | 31 °C | nih.gov |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | pH | 6.2 | nih.gov |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | Agitation Speed (purified enzyme) | 550 rpm | uminho.pt |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Initial Substrate Conc. | 30% (w/w) | k-state.edu |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Temperature | 40 °C | k-state.edu |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Trans-membrane Pressure | 2 bar | k-state.edu |

| Galacto-oligosaccharides (GOS) | Membrane Bioreactor | Pressure | 24 bar | mdpi.com |

Genetic and Metabolic Engineering Approaches for this compound Overproduction

Beyond engineering the synthesizing enzymes, the host organism itself can be modified through genetic and metabolic engineering to enhance the production of target molecules like tetraglucosides. nih.gov This discipline involves the targeted redirection of metabolic fluxes within a cell to increase the availability of precursors, reduce the formation of byproducts, and efficiently channel metabolites towards the desired product. tudelft.nl These strategies are crucial for developing economically viable microbial cell factories for industrial-scale production.

Key strategies in metabolic engineering for overproduction include:

Enhancing Precursor Supply: The synthesis of tetraglucosides requires a sufficient supply of activated sugar donors (e.g., UDP-glucose) and acceptor molecules. Genetic modifications can be made to upregulate the expression of key enzymes in the precursor biosynthesis pathways. For example, engineering the central carbon metabolism can increase the flux towards glucose-6-phosphate, a key precursor for UDP-glucose. tudelft.nl

Blocking Competing Pathways: Metabolic flux that would otherwise be diverted to competing pathways can be redirected towards this compound synthesis. This is achieved by knocking out or downregulating genes that encode enzymes for byproduct formation. tudelft.nl For instance, in the production of naringenin (B18129), eliminating phenylpyruvate decarboxylase activity reduced byproduct formation and significantly increased the final titer. tudelft.nl

Heterologous Pathway Expression: When the host organism (like E. coli or Saccharomyces cerevisiae) does not naturally produce the desired compound or enzymes, the necessary genes from other organisms can be introduced. tudelft.nl For this compound synthesis, this involves expressing highly efficient glycosyltransferases.

Dynamic Pathway Regulation: To avoid metabolic burden on the host cell, which can compromise growth and stability, dynamic regulation systems can be implemented. acs.org Quorum sensing-based systems, for example, can activate the production pathway only when the cell culture reaches a high density, balancing growth with synthesis and leading to improved final titers. acs.org

Combinatorial Engineering: This approach involves generating and screening large libraries of metabolic pathway variants to identify combinations of genetic modifications that lead to stable overproduction. biorxiv.org This has been successfully used to produce lycopene (B16060) in cyanobacteria from CO2, demonstrating its power to overcome trade-offs between productivity and genetic stability. biorxiv.org

Engineering Corynebacterium glutamicum for the overproduction of protocatechuate (PCA) provides a relevant model. By simultaneously engineering native and heterologous biosynthetic pathways and blocking PCA consumption, researchers achieved a final PCA concentration of 82.7 g/L. nih.gov Similar multi-faceted approaches could be applied to develop a robust platform for this compound overproduction.

The table below provides examples of genetic and metabolic engineering strategies used to increase the yield of various value-added compounds.

Table 3: Genetic and Metabolic Engineering Strategies for Metabolite Overproduction Examples drawn from engineering various microbial production hosts. tudelft.nlnih.gov

| Target Product | Host Organism | Engineering Strategy | Genetic Target(s) | Outcome |

| Naringenin | Saccharomyces cerevisiae | Deregulate precursor synthesis, reduce byproduct formation, increase gene copy number | Aro3, Aro4 (deregulation); Aro10, Pdc5, Pdc6 (deletion); Chalcone synthase (overexpression) | 80-fold increase in extracellular naringenin titers. tudelft.nl |

| Protocatechuate (PCA) | Corynebacterium glutamicum | Enhance precursor flux, block product consumption, co-utilize native and heterologous pathways | Shikimate pathway (enhancement); qsuB (overexpression); Introduction of chorismate pyruvate (B1213749) lyase | Achieved 82.7 g/L of PCA. nih.gov |

| Adipoyl-7-ACCCA | Penicillium chrysogenum | Introduce heterologous pathway | Genes for carbamoylated cephalosporin (B10832234) synthesis | Production of a novel semi-synthetic antibiotic precursor. tudelft.nl |

Chemical Synthesis Methodologies for Tetraglucosides

Stereoselective Glycosylation Approaches for Tetraglucoside Assembly

Stereoselective glycosylation is the cornerstone of oligosaccharide synthesis, aiming to control the anomeric configuration (α or β) of the newly formed glycosidic linkage. Achieving high stereoselectivity is often challenging, as the outcome is influenced by various factors including the reactivity of glycosyl donors, temperature, solvent, and the presence of additives. rsc.orgntu.edu.sg While the formation of 1,2-trans glycosides is often facilitated by neighboring group participation from a C-2 acyl protecting group, which directs the attack to the opposite face, the synthesis of 1,2-cis glycosides remains a more difficult endeavor, often yielding anomeric mixtures. rsc.orgfrontiersin.orgnih.gov Recent advances have focused on developing methods for both 1,2-trans and 1,2-cis linkages, with particular attention to challenging structures like α-glucosides and β-mannosides. frontiersin.orgnih.gov

Protecting Group Strategies in Complex Oligosaccharide Synthesis

Protecting groups are indispensable in oligosaccharide synthesis, serving not only to temporarily mask specific hydroxyl or amino functionalities but also to modulate the reactivity of coupling partners and influence the regioselectivity and stereoselectivity of glycosylation reactions. researchgate.net The strategic placement and selective removal of protecting groups are critical for the success of a synthetic campaign, as they dictate the reactivity of the monosaccharide building blocks and the stereochemical outcome of glycosylations. universiteitleiden.nluniversiteitleiden.nlwiley-vch.de

Various types of protecting groups are employed, each with distinct properties and removal conditions, allowing for orthogonal deprotection strategies. Common types include:

Silyl (B83357) ethers: Such as diethylisopropylsilyl (DEIPS), used as temporary groups. universiteitleiden.nlacs.org

Acyl esters: Including acetyl, levulinoyl (Lev), pivaloyl, and benzoyl esters. Benzoyl esters, being electron-withdrawing, can reduce donor reactivity, while pivaloyl esters offer greater stability but require harsher deprotection. rsc.orguniversiteitleiden.nlwiley-vch.de

Benzyl (B1604629) ethers: Widely used as permanent protecting groups due to their stability to both acidic and basic conditions and their removal by catalytic hydrogenation. wiley-vch.de Substituted benzyl ethers like p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers can also be used as acid-labile temporary protecting groups. universiteitleiden.nluniversiteitleiden.nl

Acetals and Ketals: Such as benzylidene acetals and silylidene ketals, which can mask diols. wiley-vch.de

The choice of protecting groups at specific positions, particularly at C-2, significantly impacts the anomeric selectivity. Protecting groups capable of neighboring group participation typically lead to 1,2-trans glycosides. nih.govresearchgate.net Conversely, non-participating groups are essential for achieving 1,2-cis linkages. frontiersin.org Innovations in protecting group chemistry continue to focus on developing new groups that offer enhanced orthogonality, milder deprotection conditions, and better control over stereoselectivity, including strategies for automated synthesis. universiteitleiden.nluniversiteitleiden.nlumsl.edu

Glycosyl Donor and Acceptor Design for this compound Linkage Formation

The design of glycosyl donors and acceptors is fundamental to efficient and stereoselective this compound synthesis. A glycosyl donor is a saccharide unit with a suitable leaving group at its anomeric position, which becomes activated during the reaction to form an electrophilic anomeric carbon. wikipedia.orgwikipedia.org Glycosyl acceptors, on the other hand, possess an unprotected nucleophilic hydroxyl group that attacks the activated anomeric carbon, forming the glycosidic bond. wikipedia.org

Common types of leaving groups on glycosyl donors include:

Halides: Such as glycosyl chlorides, which are readily prepared and can be activated under catalytic conditions. chinesechemsoc.org

Thioglycosides: Widely used due to their stability and tunable reactivity, activated by reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH). wikipedia.orgd-nb.info

Trichloroacetimidates: Activated by acid catalysis. wikipedia.orgacs.org

Esters: Such as acetates and benzoates, which can be promising donors, though simple esters may require stoichiometric promoters. researchgate.netntu.edu.sg

The reactivity of glycosyl donors is heavily influenced by their protecting group patterns, leading to the "armed-disarmed-superarmed" concept. Benzylated donors are considered "armed" due to their electron-donating benzyl ethers, making them more reactive. Benzoylated donors are "disarmed" because electron-withdrawing benzoyl esters reduce their reactivity. "Superarmed" donors, often protected with bulky silyl groups, adopt conformations that enhance reactivity. This differential reactivity allows for selective coupling in one-pot syntheses. wikipedia.org The precise design of both donor and acceptor, including their protecting group patterns and the nature of the anomeric leaving group, is crucial for controlling the regioselectivity and stereoselectivity of each glycosylation step in the assembly of a this compound. rsc.org

Catalytic and Stoichiometric Methods in Glycosylation Reactions

Glycosylation reactions can be broadly categorized into stoichiometric and catalytic methods, each with distinct advantages and limitations in the synthesis of tetraglucosides.

Stoichiometric Methods: Traditional glycosylation methods often rely on stoichiometric amounts of promoters, such as silver or mercury salts (e.g., Koenigs-Knorr method), or strong Lewis acids. chinesechemsoc.org While effective, these methods can lead to the accumulation of byproducts, necessitate harsh reaction conditions, and may pose environmental concerns due to the use of heavy metals. chinesechemsoc.orgpitt.edu For instance, O-glycosyl imidates, while acid-catalyzed, often require stoichiometric amounts of promoters. rsc.org

Catalytic Methods: The development of catalytic glycosylation methods represents a significant advancement, offering enhanced chemoselectivity, milder reaction conditions, and improved atom economy by minimizing waste. chinesechemsoc.orgresearchgate.net These methods typically employ a catalytic amount of an activator to promote the formation of the glycosidic bond. Examples include:

Lewis Acid Catalysis: Lewis acids like FeCl₃ can efficiently activate glycosyl chlorides or N-phenyltrifluoroacetimidates to produce oligosaccharides with good yields and stereoselectivity. nih.govumsl.educhinesechemsoc.org

Gold Catalysis: Gold(I) catalysts have been shown to smoothly activate monosaccharide donors under anhydrous conditions, leading to high yields. pitt.edu

Palladium Catalysis: Palladium(II) complexes can serve as Lewis acids to activate glycosyl chloride donors, promoting the formation of oxocarbenium ion intermediates for efficient O- and N-glycoside synthesis. chinesechemsoc.org

Organocatalysis: Some glycosyl chlorides can be activated by urea (B33335) or thiourea-based organocatalysts. chinesechemsoc.org

Strain-Release Glycosylation: A novel catalytic method involves the activation of glycosyl esters driven by the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane, allowing for efficient construction of glycosidic bonds with catalytic amounts of promoters. ntu.edu.sg

Convergent and Divergent Synthetic Strategies for Tetraglucosides

In the synthesis of complex oligosaccharides like tetraglucosides, both convergent and divergent synthetic strategies are employed to efficiently assemble the desired molecular architecture.

Convergent Synthesis: This strategy involves synthesizing smaller, pre-assembled oligosaccharide blocks (e.g., disaccharides or trisaccharides) and then coupling these larger fragments together in a final glycosylation step. knu.edu.af This approach is often favored for its efficiency in building complex, branched structures, as it reduces the total number of individual glycosylation steps and allows for purification of intermediates at earlier, less complex stages. For instance, the synthesis of a sulfated lanostane-type tetraglycoside has been approached using convergent strategies. acs.org A robust glycosylation protocol for 1,2-trans-β-D- or α-L-glycosidic linkages has enabled the convergent synthesis of complex triterpene saponins (B1172615). nih.gov The successful preparation of a β(1→6) this compound equipped with a propargylic linker, ready for conjugation, has also been achieved through a polyol multiglycosylation method which can be considered a convergent approach. researchgate.net

Divergent Synthesis: In contrast, divergent synthesis begins with a single monosaccharide unit and progressively adds more monosaccharide units one by one in a linear fashion. researchgate.net While conceptually simpler for linear chains, this method can become less efficient for highly branched or very long oligosaccharides due to the accumulation of protecting group manipulations and purification steps at each stage. However, it allows for the generation of diverse structures from a common starting material. acs.org

Polymer-Supported and Automated Glycan Assembly (AGA) for Tetraglucosides

The synthesis of complex oligosaccharides in solution often involves laborious purification steps after each glycosylation, limiting throughput and scalability. To address these challenges, polymer-supported synthesis and Automated Glycan Assembly (AGA) have emerged as powerful methodologies for the efficient preparation of tetraglucosides and other glycans.

Polymer-Supported Synthesis: In this approach, the growing oligosaccharide chain is covalently attached to an insoluble polymeric support (e.g., Merrifield polystyrene resin). nih.govnih.gov This allows for easy removal of excess reagents and byproducts by simple filtration and washing, eliminating the need for chromatographic purification of intermediates. An efficient polymer-supported oligosaccharide synthesis approach using branched and high-molecular-weight PEG derivatives in combination with nanofiltration has been applied to the preparation of a this compound. nih.gov

Automated Glycan Assembly (AGA): AGA represents a significant leap forward, adapting principles from automated peptide and oligonucleotide synthesis to carbohydrate chemistry. nih.govnih.govglycoforum.gr.jpresearchgate.net It involves the iterative execution of a series of protocols on a solid support, typically including:

Acidic Wash: To prepare the resin for the next step. d-nb.info

Glycosylation: Coupling of a monosaccharide building block (glycosyl donor) to the growing chain on the resin (glycosyl acceptor). d-nb.info

Capping: To prevent unreacted hydroxyl groups from reacting in subsequent steps. d-nb.info

Deprotection: Removal of temporary protecting groups to expose a new hydroxyl group for the next glycosylation. d-nb.info

Challenges and Innovations in Complex this compound Chemical Synthesis

Despite significant progress, the chemical synthesis of complex oligosaccharides, including tetraglucosides, continues to face several inherent challenges:

Stereocontrol: Achieving exclusive formation of either α or β glycosidic linkages, especially 1,2-cis linkages, remains difficult and often leads to anomeric mixtures. wikipedia.orgrsc.orgfrontiersin.orgnih.gov

Regioselectivity: Carbohydrates possess multiple hydroxyl groups with similar reactivity, making it challenging to selectively functionalize a specific position. researchgate.netwiley-vch.de

Protecting Group Management: The need for extensive protecting group manipulations (introduction and removal) adds numerous steps to the synthesis, increasing complexity, time, and cost. Incomplete deprotection or residual protecting groups can also affect the final product's properties. nih.govuniversiteitleiden.nlbeilstein-journals.org

Scalability and Efficiency: Traditional methods can be time-consuming, inefficient, and may result in low yields, particularly for longer oligosaccharide chains. umsl.eduresearchgate.net

Purification: The purification of intermediates and final products, especially in solution-phase synthesis, is often laborious and can introduce reproducibility issues. researchgate.net

Reactivity of Building Blocks: Some monosaccharide building blocks exhibit poor reactivity or limited stereocontrol, posing bottlenecks in the synthesis. beilstein-journals.org

Innovations are continuously addressing these challenges:

New Catalytic Methods: The development of highly efficient and stereoselective catalytic glycosylation reactions, including those utilizing Lewis acids, gold, or palladium catalysts, offers milder conditions and improved atom economy. umsl.educhinesechemsoc.orgresearchgate.netntu.edu.sgpitt.edu

Simplified Protecting Group Strategies: Research focuses on developing new protecting groups that allow for easier and more selective removal, or even "protection-free" glycosylation approaches. ntu.edu.sgresearchgate.netuniversiteitleiden.nl

Convergent and Automated Strategies: The adoption of convergent synthesis and Automated Glycan Assembly (AGA) significantly streamlines the assembly process, reduces manual labor, and improves throughput, making complex tetraglucosides more accessible. d-nb.infonih.govnih.govresearchgate.netmpg.de

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods offers a powerful hybrid approach to overcome some limitations, leveraging the high specificity of enzymes. nih.govbeilstein-journals.org

Computational Methods: The use of computational tools is increasingly aiding in the design of target molecules and efficient synthetic pathways. nih.govrroij.com

These ongoing innovations are crucial for advancing the field of synthetic glycochemistry, making the preparation of defined tetraglucosides and other complex glycans more routine and accessible for biological research and pharmaceutical applications.

Advanced Analytical and Structural Elucidation Techniques for Tetraglucosides

Glycomics Approaches for Tetraglucoside Profiling and Identification

Glycomics, the comprehensive study of glycans (carbohydrates) within biological systems, plays a crucial role in understanding the structure, function, and regulation of these complex molecules. For tetraglucosides, which are oligosaccharides composed of four glucose units, glycomics approaches are indispensable for their profiling, identification, and detailed structural elucidation. These approaches leverage a combination of advanced analytical techniques to unravel the intricate details of their composition, sequence, linkage, and branching patterns numberanalytics.comcreative-proteomics.comnih.gov.

Mass Spectrometry (MS) in this compound Profiling

Mass spectrometry is a cornerstone of glycomics, offering high sensitivity, accuracy, and resolution for the analysis of glycans, including tetraglucosides merckmillipore.commerckmillipore.comnih.govnih.gov. It is widely used to determine the molecular weight, elemental composition, and structural features of these compounds.

Ionization Techniques : Common ionization methods include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) nih.govnih.govcreative-proteomics.comnih.gov. ESI-MS is often coupled online with liquid chromatography (LC-ESI-MS) for separating complex mixtures before analysis, while MALDI-TOF MS is a high-throughput method often used for profiling released glycans nih.govnih.gov.

Fragmentation (MS/MS and MSn) : Tandem mass spectrometry (MS/MS or MSn) is critical for obtaining structural information. By fragmenting the precursor ions, characteristic reporter ions and product ions are generated, which provide insights into the monosaccharide sequence, glycosidic linkages, and branching points nih.govnih.govnih.govthermofisher.com. Permethylation, a common derivatization technique, can enhance fragmentation patterns, yielding more detailed linkage and branching information nih.govthermofisher.com.

Illustrative Data Table 1: Hypothetical Mass Spectrometry Data for a this compound Isomer

This table illustrates the type of information that might be obtained from a mass spectrometry experiment for a hypothetical this compound, showing different fragmentation ions that help in structural assignment. The exact m/z values would depend on the specific isomer and derivatization.

| Ion Type (m/z) | Proposed Composition (Hexose units) | Interpretation |

| [M+Na]+ | (Glc)4 | Parent ion (sodium adduct) |

| Y3 | (Glc)3 | Loss of one glucose unit from non-reducing end |

| B3 | (Glc)3 | Fragment from reducing end |

| Y2 | (Glc)2 | Loss of two glucose units from non-reducing end |

| B2 | (Glc)2 | Fragment from reducing end |

| Y1 | (Glc)1 | Loss of three glucose units from non-reducing end |

| B1 | (Glc)1 | Fragment from reducing end |

| Cross-ring ions | Specific fragments | Indicates linkage positions (e.g., 0,2A, 0,3A, 0,4A) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Key NMR Experiments :

1D NMR (¹H, ¹³C) : Provides initial insights into the number of sugar residues, anomeric protons, and carbon signals. The anomeric region (typically 4.5-5.5 ppm for ¹H) is particularly informative for determining the number and type of glycosidic linkages nih.gov.

2D NMR (COSY, TOCSY, HSQC, HMBC) : These multidimensional experiments are crucial for assigning specific proton and carbon signals to individual glucose residues and for establishing connectivity across glycosidic bonds. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal correlations between anomeric protons and carbons across the glycosidic linkage, directly confirming the linkage positions glycopedia.eu.

Illustrative Data Table 2: Hypothetical ¹H NMR Chemical Shifts for a Linear this compound (e.g., Cellotetraose)

This table provides an example of characteristic ¹H NMR chemical shifts for the anomeric protons of a linear this compound, which are key for identifying individual glucose units and their linkages. Chemical shifts are highly sensitive to the local chemical environment and linkage type.

| Glucose Residue | Anomeric Proton (H1) Chemical Shift (ppm) | Anomeric Carbon (C1) Chemical Shift (ppm) | Interpretation |

| Glc-A (non-reducing end) | ~4.60 (d) | ~103.0 | β-linked, terminal |

| Glc-B | ~4.55 (d) | ~103.5 | β-linked, internal |

| Glc-C | ~4.58 (d) | ~103.2 | β-linked, internal |

| Glc-D (reducing end) | ~5.20 (d) / ~4.65 (d) | ~92.0 / ~96.0 | α/β anomers of reducing end |

Note: The exact chemical shifts are illustrative and would vary depending on the specific this compound isomer and experimental conditions. Coupling constants (J values) for anomeric protons are also critical for determining anomeric configuration. glycopedia.eu

Chromatographic Separation Techniques

Prior to MS or NMR analysis, complex mixtures containing tetraglucosides often require separation to reduce sample complexity and improve detection sensitivity thermofisher.commdpi.comnih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the separation of highly polar glycans like tetraglucosides due to their numerous hydroxyl groups merckmillipore.commerckmillipore.commdpi.com. This technique separates glycans based on their hydrophilicity, allowing for the resolution of isomers that may have identical masses but different structures merckmillipore.commerckmillipore.com.

High-Performance Liquid Chromatography (HPLC) : Various HPLC modes, including reversed-phase HPLC (RP-HPLC) after derivatization, are used for glycan separation. Fluorescent labeling of glycans at their reducing end is a common strategy to enable sensitive detection with HPLC-fluorescence systems nih.govnih.gov.

Integrated Approaches and Data Analysis

Modern glycomics often employs integrated workflows combining these techniques. For example, LC-MS/MS provides both separation and detailed structural information in a single run nih.govmdpi.com. The large volume and complexity of data generated necessitate sophisticated bioinformatics tools for data processing, interpretation, and comparison against glycan databases nih.govglycopedia.euglycosmos.org. Data repositories like GlycoPOST serve as crucial platforms for sharing and accessing glycomics mass spectrometry data glycosmos.org.

The combination of high-resolution mass spectrometry with advanced NMR techniques, supported by efficient chromatographic separations and computational tools, enables comprehensive profiling and identification of diverse this compound structures, contributing significantly to our understanding of their biological roles.

Biological Roles and Mechanistic Investigations of Tetraglucosides Non Clinical Focus

Molecular Interactions and Binding Affinities

The interaction of tetraglucosides with biological macromolecules is fundamental to their function. These interactions are governed by the physicochemical properties of both the tetraglucoside and its binding partner, leading to a range of biological effects from biomolecule stabilization to the modulation of receptor and enzyme activity.

Ligand-Receptor Interactions at the Molecular and Cellular Level

Direct quantitative studies on the binding affinities of simple tetraglucosides to specific cellular receptors are not extensively documented in the literature. However, research on more complex, naturally occurring molecules that feature tetraglycosidic structures, such as certain saponins (B1172615), provides insight into their interaction with cellular membranes and receptors. Saponins are known to interact with membrane components, which can influence the function of embedded receptor proteins.

Furthermore, studies on related glycosides demonstrate how the sugar moieties can influence receptor binding. For instance, crocin, a glycoside of crocetin, interacts with and inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov In silico analysis suggests that its aglycone form, crocetin, has a higher binding ability with VEGFR2. nih.gov This indicates that the glycosidic portions, while crucial for solubility and bioavailability, can modulate the binding affinity of the active part of the molecule to its target receptor. The interaction between a ligand and its receptor is a critical step in initiating intracellular signal transduction. mdpi.com

Enzyme Modulation and Inhibition Mechanisms by Tetraglucosides

Certain tetraglucosides, particularly within the broad class of saponins, have been identified as potent modulators of enzyme activity. These interactions are often inhibitory and can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. researchgate.netlibretexts.org

Research on saponin-rich extracts, which include tetraglycosidic saponins, has demonstrated significant inhibitory effects against key digestive enzymes. For example, extracts from Pouteria cambodiana have been shown to inhibit α-glucosidase and pancreatic lipase (B570770), enzymes critical for carbohydrate and fat digestion, respectively. nih.gov The inhibition of α-glucosidase can help modulate the release of glucose from complex carbohydrates. nih.gov

The mode of inhibition can vary depending on the specific saponin (B1150181) structure. Studies on triterpenoid (B12794562) saponins interacting with pancreatic lipase (PL) have identified both competitive and non-competitive mechanisms. researchgate.net Tea saponin exhibits competitive inhibition, suggesting it binds to the enzyme's active site, directly competing with the substrate. researchgate.net In contrast, other saponins like ginsenoside Ro and ginsenoside Rd show non-competitive inhibition, indicating they bind to a site other than the active site (an allosteric site) to alter the enzyme's conformation and reduce its catalytic efficiency. researchgate.net

| This compound Source/Type | Target Enzyme | Inhibition Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Saponin-rich extract (P. cambodiana) | α-Glucosidase | Not specified | 0.10 mg/mL | nih.gov |

| Sapogenin-rich extract (hydrolysed saponins) | Pancreatic Lipase | Not specified | 7.60 mg/mL | nih.gov |

| Tea Saponin | Pancreatic Lipase | Competitive | EC₅₀: 242 mM | researchgate.net |

| Ginsenoside Ro | Pancreatic Lipase | Non-competitive | EC₅₀: 0.885 mM | researchgate.net |

| Ginsenoside Rd | Pancreatic Lipase | Non-competitive | EC₅₀: 388 mM | researchgate.net |

Stabilization of Biomolecules (e.g., Membrane Proteins)

A significant area of research has focused on the design and application of synthetic tetraglucosides as detergents for the study of membrane proteins. nih.gov Membrane proteins, such as G-protein coupled receptors (GPCRs) and transporters, are notoriously unstable when removed from their native lipid bilayer environment, posing a major challenge for structural and functional studies. ku.dknih.gov

Novel malonate-derived this compound (MTG) detergents have been developed to address this limitation. nih.gov These amphiphilic molecules possess a hydrophilic head composed of four glucose units and a hydrophobic tail. In aqueous solutions, they form micelles that can encapsulate membrane proteins, mimicking the native membrane environment. ku.dknih.gov

Research has shown that MTGs are superior to conventional detergents like n-dodecyl-β-D-maltoside (DDM) in stabilizing a range of membrane proteins, including two GPCRs and three different transporters. nih.govku.dk The enhanced stability is attributed to the unique architecture of the MTGs, where the arrangement of the four glucose units and the nature of the linker to the hydrophobic tail are critical. This design principle allows for the creation of more stable detergent micelles, which in turn better preserve the structural integrity and function of the solubilized protein. ku.dknih.gov The critical micelle concentration (CMC) is a key parameter for detergents, with lower CMC values indicating a greater propensity to form stable micelles. MTGs exhibit significantly lower CMCs than traditional detergents. nih.gov

| Detergent | Alkyl Chain Length | Critical Micelle Concentration (CMC) (µM) | Reference |

|---|---|---|---|

| MTG-A11 | 11 | ~12 | nih.gov |

| MTG-E11 | 11 | ~12 | nih.gov |

| MTG-A14 | 14 | ~2 | nih.gov |

| MTG-E14 | 14 | ~2 | nih.gov |

| DDM (Reference) | 12 | 170 | nih.gov |

Cellular Signaling Pathways Modulated by Tetraglucosides

Tetraglucosides, particularly complex natural products like tetraglycosidic saponins, can exert profound effects on cellular behavior by modulating intricate intracellular signaling pathways. These pathways are the communication networks that dictate cellular responses to external and internal stimuli.

Investigation of Intracellular Signaling Cascades

Intracellular signaling cascades are sequences of biochemical reactions that transmit signals from a receptor to downstream targets, ultimately eliciting a cellular response. wisdomlib.orgomicsonline.org Saponins containing tetraglycosidic structures have been shown to influence several of these key cascades, which are often dysregulated in various diseases. nih.gov

The anticancer effects of many saponins are attributed to their ability to target signaling pathways that control cell proliferation, survival, and apoptosis. nih.gov Research has demonstrated that various saponins can modulate the following pathways:

NF-κB Signaling Pathway : This pathway is a central regulator of inflammation and cell survival. Several saponins, including Astragaloside IV and Theasaponin E1, have been shown to regulate targets within this pathway. researchgate.net

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in regulating responses to a wide array of stimuli, affecting processes like cell proliferation, differentiation, and apoptosis. Platycodigenin and Ginsenoside Rg5 are examples of saponins that modulate MAPK signaling. nih.govresearchgate.net

PI3K/Akt/mTOR Signaling Pathway : This is a crucial pathway for regulating cell growth, metabolism, and survival. Its modulation by saponins like Ginsenoside Rg5 can influence cancer cell viability. nih.govresearchgate.net

JAK/STAT3 Signaling Pathway : This pathway is involved in cell proliferation and apoptosis, and its inhibition by certain saponins has been linked to their anti-tumor effects. nih.gov

The urinary metabolite this compound (Glc4) is considered a biomarker reflecting glycogen (B147801) metabolism, but there is no current evidence to suggest it directly modulates these intracellular signaling cascades. nih.gov Its presence is an output of metabolic processes rather than an input signal for these pathways.

Modulation of Gene Expression and Protein Synthesis

The modulation of gene expression is the process by which a cell controls the timing and level of production of functional gene products, often proteins. scielo.bruchicago.edu Changes in cellular signaling cascades inevitably lead to downstream alterations in gene expression. The activation or inhibition of transcription factors by pathways like NF-κB, MAPK, or p53 directly impacts the transcription of target genes and subsequent protein synthesis. nih.gov

For example, saponins that engage the p53 signaling pathway can increase the expression of proteins like p21 and Bax. nih.gov The p21 protein is a cell cycle inhibitor, while Bax is a pro-apoptotic protein. By upregulating these genes, saponins can induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov Similarly, by inhibiting the NF-κB pathway, saponins can reduce the expression of pro-survival and inflammatory genes, contributing to their therapeutic effects. researchgate.net

Therefore, while direct binding of a simple this compound to DNA or transcription machinery is not a documented mechanism, the ability of complex tetraglycosidic molecules to influence signaling pathways provides a clear, albeit indirect, mechanism for modulating gene expression and protein synthesis.

Roles in Plant Physiology and Phytochemistry

Tetraglucosides, complex molecules consisting of an aglycone backbone attached to four glucose units, play specialized roles in the physiological and phytochemical landscapes of plants. These compounds are involved in critical processes ranging from hormonal regulation to defense against environmental pressures.

Tetraglucosides as Phytohormone Conjugates

Phytohormone activity is intricately regulated within plants, in part, through the process of glycosylation, where sugar molecules are attached to the hormone. This conjugation can alter the hormone's solubility, transport, and biological activity, effectively creating a storage or inactive form. While the addition of a single glucose molecule to hormones like auxins, cytokinins, and brassinosteroids is a well-documented regulatory mechanism, the existence and specific roles of phytohormones conjugated to four glucose units (tetraglucosides) are not extensively characterized in scientific literature. researchgate.net Generally, glycosylation serves to deactivate hormones, and their reactivation occurs through the enzymatic removal of the sugar moieties by glycosidases. researchgate.net The complexity of adding four glucose units would suggest a highly specific and stable inactivation or transport form of a hormone, though specific examples remain to be fully elucidated.

One of the most well-studied examples of a this compound derivative in plants is picrocrocin (B1677794), which is found in the stigmas of the saffron crocus (Crocus sativus). Picrocrocin is the precursor to safranal, the compound primarily responsible for saffron's aroma. researchgate.net Its biosynthesis involves the cleavage of the carotenoid zeaxanthin (B1683548) to produce 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then glycosylated. researchgate.net While not a direct phytohormone conjugate, the intricate biosynthesis and modification of picrocrocin highlight the plant's capacity to create complex glycosylated molecules.

Table 1: Key Compounds in Saffron Apocarotenoid Biosynthesis

| Compound | Role | Precursor | Product of Transformation |

|---|---|---|---|

| Zeaxanthin | Initial carotenoid precursor | - | Crocetin dialdehyde (B1249045) and HTCC |

| Picrocrocin | Bitter taste precursor, a this compound derivative | HTCC | Safranal (via deglucosylation) |

| Crocins | Color pigments | Crocetin | - |

| Safranal | Aroma compound | Picrocrocin | - |

Stress Response and Defense Mechanisms in Plants

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are saponins, a diverse group of glycosylated compounds that can include tetraglucosides. These molecules exhibit a range of biological activities, including toxicity and deterrence to feeding insects.

Triterpenoid saponins, for instance, are known to be effective defense compounds against specialist herbivores. nih.govsemanticscholar.orgnih.gov In plants of the Barbarea genus, the presence of saponins is a key factor in their resistance to the diamondback moth (Plutella xylostella). nih.govnih.gov While the larvae are attracted to the glucosinolates present in these plants, they are unable to survive due to the toxicity of the saponins. nih.govnih.govpreprints.org The concentration of these defensive saponins is often higher in younger leaves, providing protection to the most vulnerable parts of the plant. nih.govpreprints.org

The defensive role of saponins extends to other plant species and against a variety of pests. Saponins from Quillaja lancifolia have demonstrated toxicity to both herbivores and pathogenic fungi, suggesting their potential as natural pesticides. mdpi.com These compounds can act as feeding deterrents and reduce the growth and survival of insect larvae. mdpi.com The structural complexity of saponins, including the number and arrangement of sugar units, plays a crucial role in their defensive efficacy.

Table 2: Examples of Saponin-Mediated Plant Defense

| Plant Genus/Species | Defensive Compound Class | Target Pest/Pathogen | Observed Effect |

|---|---|---|---|

| Barbarea | Triterpenoid Saponins | Diamondback Moth (Plutella xylostella) | Larval mortality, feeding deterrence nih.govnih.govpreprints.org |

| Quillaja lancifolia | Saponins | Generalist herbivores (e.g., Helix aspersa, Spodoptera frugiperda) and pathogenic fungi | Deterrence, reduced consumption, antifungal activity mdpi.com |

| Medicago sativa | Triterpenoid Saponins | Various insects and fungi | Insecticidal and fungicidal properties |

Functions in Microbial Metabolism and Host-Microbe Interactions

Tetraglucosides and other complex glycosides are also significant in the interactions between plants and microorganisms. These compounds can serve as a source of carbon for soil microbes and may play a role in microbial communication and community structure.

Tetraglucosides as Carbon Sources and Metabolic Intermediates for Microorganisms

The degradation of complex plant-derived glycosides, including saponins which can be tetraglucosides, by soil microorganisms is a vital part of nutrient cycling. Microbes possess a vast array of enzymes, such as glycosidases, that can break down these complex molecules to utilize the sugar moieties as a carbon and energy source.

For example, the human gut microbiota has been shown to metabolize crocins, which are structurally related to the this compound derivative picrocrocin. This indicates that microbial enzymes are capable of cleaving the glycosidic bonds of these complex molecules. Studies on the degradation of triterpenoid saponins by soil bacteria, such as Arthrobacter sp., have revealed the ability of these microbes to completely metabolize these compounds. The degradation often involves the stepwise removal of sugar units by specific glycosidases.

The ability of microorganisms to degrade complex glycosides is dependent on their enzymatic machinery. Functional metagenomic studies have led to the discovery of novel carbohydrate-degrading enzymes from various environments, highlighting the metabolic versatility of microbial communities. frontiersin.org These enzymes, including cellulases, amylases, and pectinases, are crucial for the breakdown of complex plant polysaccharides. frontiersin.org Similarly, specific glycosidases are required for the utilization of tetraglucosides.

Table 3: Microbial Enzymes Involved in Carbohydrate Degradation

| Enzyme Class | Function | Relevance to Tetraglucosides |

|---|---|---|

| Glycoside Hydrolases (Glycosidases) | Break glycosidic bonds in carbohydrates. | Essential for the removal of glucose units from tetraglucosides. nih.gov |

| Cellulases | Degrade cellulose. | Breaks down major plant structural polysaccharides. frontiersin.org |

| Amylases | Degrade starch. | Breaks down plant storage polysaccharides. frontiersin.orgnih.gov |

| Pectinases | Degrade pectin. | Breaks down components of the plant cell wall. frontiersin.org |

Role in Microbial Communication and Biofilm Formation

Microbial communities often exist as biofilms, which are complex structures of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net The formation and maintenance of biofilms are regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov While the direct involvement of tetraglucosides in these processes is an emerging area of research, the interaction of plant-derived compounds with microbial QS and biofilm formation is well-documented.

Natural products have been shown to interfere with QS systems, thereby inhibiting the production of virulence factors and the formation of biofilms. frontiersin.org For instance, certain pyranoanthocyanins have been found to interfere with the QS systems of Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Given that tetraglucosides are complex plant secondary metabolites, it is plausible that they could also modulate microbial communication and biofilm formation.

The composition of the biofilm matrix, which includes polysaccharides, proteins, and extracellular DNA, is crucial for its structural integrity and protective function. nih.govnih.govcore.ac.uk The introduction of external compounds, such as tetraglucosides, could potentially alter the composition and properties of the biofilm matrix. However, specific studies detailing the direct impact of tetraglucosides on the biofilm matrix are limited. The effect of certain antibiotics, such as tetracycline, has been shown to enhance biofilm formation in some bacteria, indicating that external molecules can significantly influence this microbial lifestyle. researchgate.net

Table 4: Key Components and Regulators of Microbial Biofilms

| Component/System | Function | Potential Interaction with Tetraglucosides |

|---|---|---|

| Quorum Sensing (QS) | Cell-to-cell communication regulating gene expression. nih.gov | Potential for inhibition or modulation of signaling pathways. |

| Extracellular Polymeric Substances (EPS) | Structural matrix of the biofilm, providing protection. researchgate.net | Possible alteration of matrix composition or integrity. |

| Polysaccharides | Key structural components of the EPS matrix. nih.govmdpi.com | Could be influenced by the presence of competing or modifying glycosides. |

| Extracellular DNA (eDNA) | Contributes to biofilm structure and stability. nih.govcore.ac.uk | Interactions with complex carbohydrates could affect its structural role. |

Derivatization and Chemical Modification of Tetraglucoside Structures

Chemical Derivatization for Functional Enhancement

Chemical derivatization involves the direct chemical alteration of tetraglucoside molecules to impart new or enhanced functionalities. This approach is particularly valuable for analytical purposes, improving detection sensitivity and selectivity, and for creating building blocks for more complex syntheses.

One significant application of chemical derivatization is in enhancing analytical performance, especially for mass spectrometry (MS) analysis of carbohydrates. For instance, Schiff base reactions, typically reversible and with small equilibrium constants in bulk solution, have been significantly accelerated and their yields enhanced in nonvolatile microthin films. A study demonstrated that derivatization of saccharides, including maltotetraose (B33255) (a this compound), with 1,2-diaminobenzene (DBPA) in microthin films achieved conversion ratios of 66.8% to 95.7% in just 20 minutes, a dramatic improvement compared to less than 0.5% in 24 hours in bulk solution. This method allows for the identification of reducing sugars in minute biological samples, such as intracellular fluid from single cells. nih.govrsc.org

Another common chemical modification is permethylation, which involves replacing active hydrogens on hydroxyl groups with methyl groups. This derivatization is widely used for structural analysis of carbohydrates, including oligosaccharides like maltotetraose, by techniques such as thin layer chromatography (TLC) and mass spectrometry. google.com

Chemical modifications can also introduce specific functional groups for further conjugation or to alter intrinsic properties. For example, hyaluronan oligosaccharides have been modified at their reducing terminus with aminobenzoic acids (e.g., 2-aminobenzoic acid, 2AA) via reductive amination. This introduces an additional carboxyl group, increasing the negative charge and altering binding affinities to proteins like CD44 and Link_TSG6. While demonstrated with hyaluronan oligosaccharides of varying lengths, the principle of introducing charged moieties to modify binding characteristics is broadly applicable to tetraglucosides. biorxiv.org

Furthermore, chemical derivatization can be employed to create advanced materials. For instance, star-like oligo-arginyl derivatives have been engineered as cell-penetration enhancers, where maltotriose (B133400) (a trisaccharide) was derivatized through a multi-step chemical protocol involving amidation and esterification, followed by atom transfer radical polymerization (ATRP) to attach multiple arginine moieties. This highlights the potential to modify oligosaccharides for drug delivery applications. nih.gov

Site-selective modification of oligosaccharides is a growing area, aiming to introduce subtle structural changes to optimize efficacy, particularly for drug or vaccine development. This often involves homogeneous catalysis or supramolecular chemistry to selectively target specific hydroxyl groups or other reactive centers within the complex carbohydrate structure. acs.org

The table below summarizes key chemical derivatization methods and their applications for oligosaccharides, applicable to tetraglucosides:

Table 1: Chemical Derivatization Methods for Oligosaccharides

| Derivatization Method | Purpose/Functional Enhancement | Example Substrate (Oligosaccharide) | Key Findings/Outcome | Reference |

| Schiff Base Reaction (with DBPA) | Enhanced analytical sensitivity and selectivity for MS | Maltotetraose, Glucose, Maltose (B56501), Maltotriose | Up to 95.7% conversion in microthin films in 20 min, compared to <0.5% in 24 hours in bulk. nih.govrsc.org | nih.govrsc.org |

| Permethylation | Structural analysis (TLC, MS) | Maltotetraose, Maltotriose, Maltose | Complete derivatization for structural elucidation. google.com | google.com |

| Reductive Amination (with 2AA) | Introduction of carboxyl groups, altered binding affinity | Hyaluronan oligosaccharides (e.g., tetrasaccharide) | Increased negative charge, modulated binding to CD44 and Link_TSG6. biorxiv.org | biorxiv.org |

| Multi-step Chemical Protocol (e.g., amidation, esterification, ATRP) | Cell-penetrating enhancers, drug delivery | Maltotriose (principle applicable to tetraglucosides) | Synthesis of multi-armed oligo-arginyl derivatives for enhanced cellular uptake. nih.gov | nih.gov |

Enzymatic Modification and Glycoengineering of Tetraglucosides

Enzymatic modification and glycoengineering offer highly selective and efficient routes for modifying this compound structures under mild conditions, often overcoming the challenges associated with chemical synthesis, such as the need for extensive protecting group strategies.

Glycosyltransferases (GTs) and Glycoside Hydrolases (GHs) are the primary classes of enzymes utilized in these processes. Glycosyltransferases catalyze the transfer of sugar moieties from activated donor molecules (e.g., sugar nucleotides) to acceptor molecules, forming new glycosidic bonds with high stereo- and regioselectivity. tandfonline.commdpi.comnumberanalytics.comresearchgate.net Glycoside hydrolases, while primarily involved in breaking glycosidic bonds, can also be engineered (e.g., into glycosynthases) to catalyze the synthesis of new glycosidic linkages through transglycosylation reactions, often with improved yields by preventing product hydrolysis. mdpi.comresearchgate.netroyalsocietypublishing.orgnih.gov

A notable example involving a this compound is the enzymatic modification of starch using maltotetraose-forming amylases (MFAses). These enzymes, such as AhMFA from Atopomonas hussainii or MFAPS from Pseudomonas saccharophila, specifically hydrolyze starch to produce maltotetraose as the main product. This enzymatic modification has practical applications, for instance, in the food industry to retard starch retrogradation and improve bread quality. A study showed that treating wheat starch with AhMFA decreased its relative crystallinity and significantly reduced retrogradation enthalpy, leading to increased bread volume and delayed crumb firming. nih.govannualreviews.orgresearchgate.net

Glycoengineering, broadly defined as the design and construction of glycoproteins or glycans with specific glycosylation patterns, heavily relies on enzymatic tools. This includes:

Synthesis of specific oligosaccharides : Enzymes can be tailored to produce specific maltooligosaccharides with controlled degrees of polymerization, which can then be used as functional ingredients. researchgate.net

Glycoengineering of therapeutic proteins : Chemoenzymatic approaches, combining chemical synthesis of glycan or glycopeptide precursors with enzymatic modification using glycosyltransferases or glycosidases, are used to synthesize homogeneous glycoforms of therapeutic proteins, such as antibodies, to improve their efficacy, safety, and stability. numberanalytics.comresearchgate.netnih.govmpg.de

Enzyme engineering : Directed evolution and site-selective mutagenesis are employed to engineer glycosidases into glycosynthases with altered or improved catalytic activities and broader substrate specificities, enabling the synthesis of non-natural glycan structures. mdpi.comroyalsocietypublishing.orgnih.gov